

VX-702 p38 MAPK phosphorylation assay

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Compound Focus: **Vx-702**

CAS No.: 745833-23-2

Cat. No.: S548806

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VX-702: Mechanism and Applications

VX-702 is a potent, selective, and ATP-competitive inhibitor of the p38 α MAPK isoform, discovered in the context of regulating pro-inflammatory cytokine production [1] [2] [3]. The p38 MAPK pathway is a crucial signaling cascade that controls cellular responses to stress and inflammatory cytokines [3]. **VX-702** was designed for greater affinity and selectivity compared to earlier generation p38 α MAPK inhibitors [2].

The primary mechanism involves inhibiting p38 α MAPK phosphorylation, which subsequently dampens the downstream inflammatory cascade [1]. Molecular docking studies suggest **VX-702** can also bind key proinflammatory cytokines like IL-6 and IL-1 β , and may affect the binding of IL-1 β to its receptor [1].

Key Experimental Applications:

- **Sepsis-Associated Acute Kidney Injury (S-AKI):** Ameliorates S-AKI by inhibiting the release of proinflammatory cytokines (e.g., IL-6, IL-1 β) from macrophages [1].
- **Post-Incisional Pain Hypersensitivity:** Reduces mechanical and thermal hypersensitivity by decreasing the expression of phosphorylated p38 MAPK in dorsal root ganglia [4].
- **Platelet Storage Lesion:** Improves the maintenance of platelet quality parameters during suboptimal storage conditions by preventing p38 MAPK activation [5].

Quantitative Profile of VX-702

The table below summarizes key quantitative data for **VX-702**:

Parameter	Value / Description	Reference
CAS Number	479543-46-9	[2]
Molecular Formula	C ₁₉ H ₁₂ F ₄ N ₄ O ₂	[2]
Molecular Weight	404.3 g/mol	[2]
Primary Target	p38α MAPK	[1] [2]
Reported IC ₅₀	4 nM to 20 nM (for p38α MAPK)	[2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Desiccate at -20°C	[2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using **VX-702**, based on recent publications.

Protocol 1: In Vivo Efficacy in a Mouse Model of Sepsis-Associated Acute Kidney Injury (S-AKI) [1]

1. Animal Model Establishment:

- Animals:** Use female adult Balb/c mice (8–10 weeks old, 18–22 g).
- S-AKI Induction:** Anesthetize mice with 3% isoflurane. Make a 5 mm median incision on the back and expose the right paravertebral muscle. Smear 50 µL of a *Pseudomonas aeruginosa* suspension (e.g., 10⁹ CFU/mL) onto the muscle and suture the incision.

2. Drug Administration:

- VX-702 Preparation:** Dissolve **VX-702** in DMSO.
- Dosing:** Administer **VX-702** at **50 mg/kg** via oral gavage twice daily.
- Control Groups:** Include a sham group (incision only) and a vehicle control group (administered 5 µL DMSO).
- Endpoint:** Collect kidneys and blood samples 24 hours after surgery for analysis.

3. Sample Analysis:

- **Blood Biochemistry:** Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels to assess kidney function. Use ELISA to quantify plasma levels of IL-6 and IL-1 β .
- **Kidney Tissue Analysis:**
 - **Histopathology & Apoptosis:** Perform TUNEL assay on formalin-fixed, paraffin-embedded kidney sections to quantify apoptotic cells.
 - **Pathway Analysis:** Use immunofluorescence or Western blotting on kidney tissue lysates to detect levels of total and **phosphorylated p38 MAPK**.

Protocol 2: In Vitro Co-culture Model for S-AKI Mechanism Study [1]

1. Cell Culture:

- Culture mouse leukemic monocyte/macrophage cells (RAW264.7) and mouse kidney tubular epithelial cells (TCMK-1) in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

2. Inflammatory Model Setup:

- Plate RAW264.7 cells in 24-well plates at a density of 1×10^5 cells/well.
- Seed TCMK-1 cells onto cell culture inserts (0.4 μm pore diameter) and place them in the wells containing RAW264.7 cells.
- Initiate inflammation by treating the co-culture with **1 μM LPS** (from *E. coli* 055:B5).

3. VX-702 Treatment:

- Add **5 μM VX-702** to the treatment groups. A vehicle control (DMSO) should be included.

4. Outcome Measures:

- **Cytokine Secretion:** Collect cell culture supernatant and measure proinflammatory cytokines (IL-6, IL-1 β) using ELISA.
- **Macrophage Signaling:** Lyse RAW264.7 cells and analyze the levels of total and **phosphorylated p38 MAPK** by Western blot.
- **Epithelial Cell Viability:** Assess TCMK-1 cell viability (e.g., via MTT assay) and apoptosis (e.g., via flow cytometry) after co-culture.

Protocol 3: Efficacy in a Rat Model of Post-Incisional Pain Hypersensitivity [4]

1. Animal Model and Dosing:

- **Animals:** Use male Sprague-Dawley rats (200–250 g).
- **Pain Model:** Perform a plantar incision under general anesthesia (2% isoflurane).
- **VX-702 Administration:** Administer **VX-702** via intraperitoneal injection. Effective doses reported include **10, 20, and 50 mg/kg**, dissolved in 10% DMSO.
- **Dosing Schedule:** Administer the inhibitor prior to incision, and on day 1 and day 2 post-incision.

2. Behavioral Analysis:

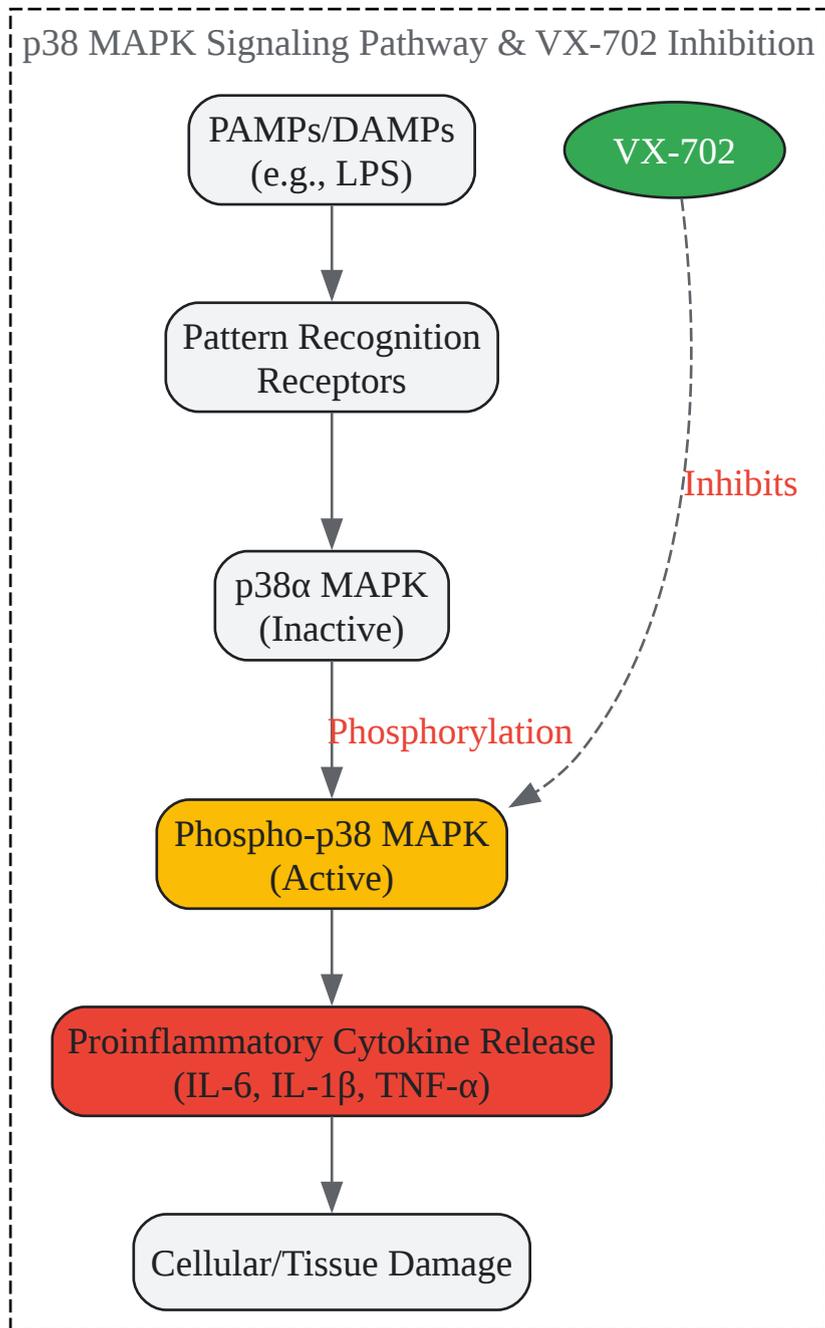
- **Mechanical Sensitivity:** Measure paw withdrawal thresholds in response to calibrated von Frey filaments.
- **Thermal Sensitivity:** Assess paw withdrawal latency to a noxious thermal stimulus.
- Perform behavioral tests blinded to the experimental conditions.

3. Tissue Analysis:

- Collect dorsal root ganglia (DRG) after perfusion.
- Analyze the expression of **phosphorylated p38 MAPK** and p38 MAPK subclasses using immunohistochemistry or quantitative RT-PCR.

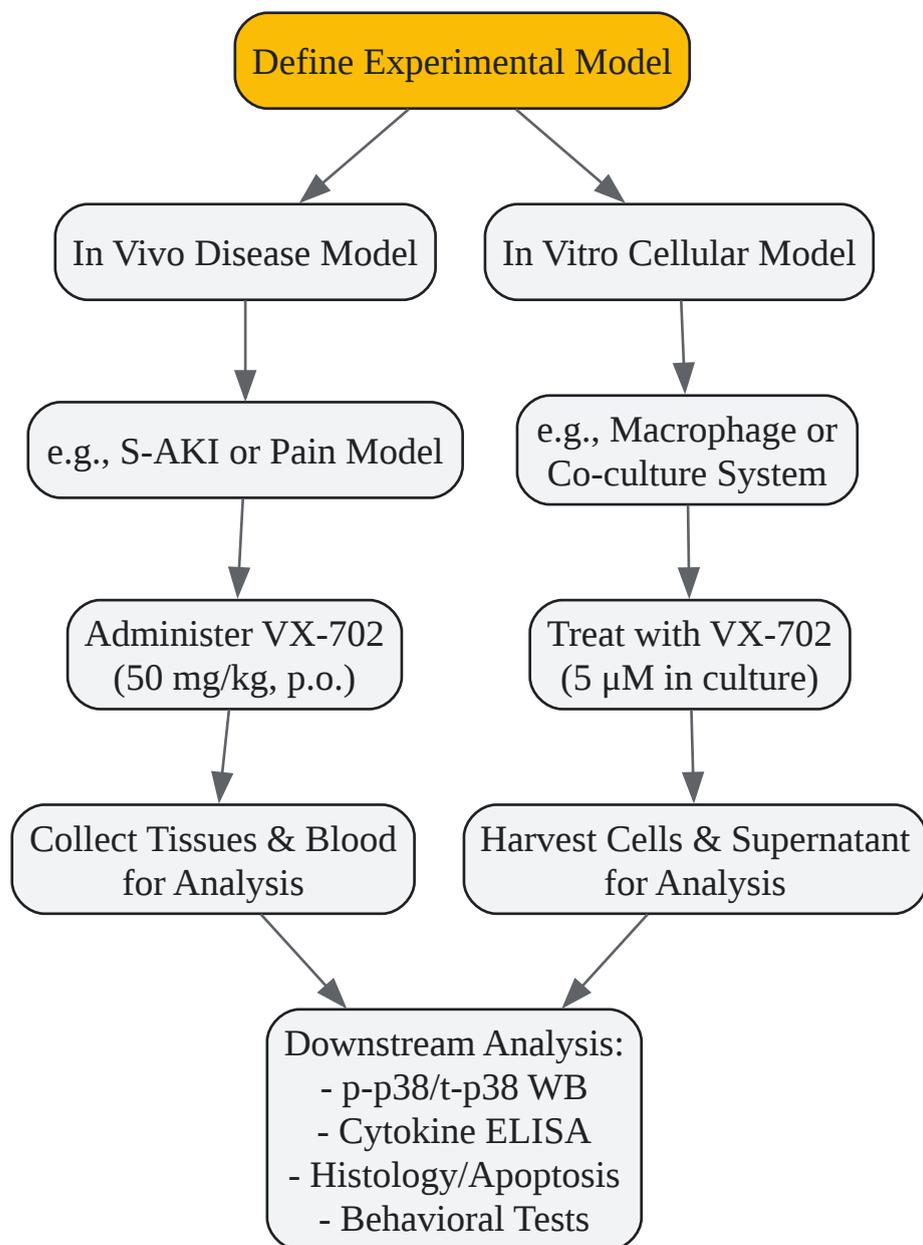
Experimental Workflow and Signaling Pathway

The following diagram illustrates the core signaling pathway and experimental workflow for investigating **VX-702**:



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The general workflow for planning and executing experiments with **VX-702** is outlined below:



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Critical Considerations for Researchers

- **Solubility and Storage:** **VX-702** is soluble in DMSO. Prepare stock solutions at high concentrations (e.g., 100 mM) and store aliquots at -20°C or below. Avoid freeze-thaw cycles [2].
- **Dose Selection:** The effective dose varies by model and species. Carefully titrate the concentration based on your experimental system, referencing published doses (e.g., 50 mg/kg in mice *in vivo*, 5 μM in cell culture) as a starting point [1] [4].

- **Off-Target Effects:** While **VX-702** is highly selective for p38 α , always include appropriate controls (e.g., vehicle-treated and disease model groups) to confirm that observed effects are due to on-target inhibition.
- **Pathway Complexity:** The p38 MAPK pathway has cross-talk with other signaling cascades. Interpreting results from **VX-702** treatment should consider the broader cellular context [3] [6].

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